molecular formula C11H18 B14642441 2,3,6,6-Tetramethylbicyclo[3.1.1]hept-2-ene CAS No. 54825-35-3

2,3,6,6-Tetramethylbicyclo[3.1.1]hept-2-ene

Cat. No.: B14642441
CAS No.: 54825-35-3
M. Wt: 150.26 g/mol
InChI Key: XTWQWXADGVBZDQ-UHFFFAOYSA-N
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Description

2,3,6,6-Tetramethylbicyclo[3.1.1]hept-2-ene is a bicyclic organic compound with the molecular formula C10H16. It is a derivative of pinene, a naturally occurring monoterpene. This compound is known for its unique structure, which includes a bicyclo[3.1.1]heptane skeleton with four methyl groups attached. It is commonly used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6,6-Tetramethylbicyclo[3.1.1]hept-2-ene typically involves the cyclization of suitable precursors. One common method is the acid-catalyzed cyclization of 2,6,6-trimethylcyclohexanone. The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial production methods also focus on minimizing by-products and ensuring environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

2,3,6,6-Tetramethylbicyclo[3.1.1]hept-2-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alkanes or alkenes. Hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Chlorine (Cl2), bromine (Br2)

Major Products Formed

Scientific Research Applications

2,3,6,6-Tetramethylbicyclo[3.1.1]hept-2-ene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its unique structure makes it valuable in the study of stereochemistry and reaction mechanisms.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents. Its derivatives have shown potential in treating various medical conditions.

    Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3,6,6-Tetramethylbicyclo[3.1.1]hept-2-ene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. Its bicyclic structure allows it to fit into specific binding sites, influencing biochemical processes. The exact mechanism may vary depending on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,6,6-Tetramethylbicyclo[3.1.1]hept-2-ene is unique due to its four methyl groups, which provide steric hindrance and influence its reactivity. This makes it distinct from other similar compounds and valuable in specific chemical reactions and applications .

Properties

CAS No.

54825-35-3

Molecular Formula

C11H18

Molecular Weight

150.26 g/mol

IUPAC Name

2,3,6,6-tetramethylbicyclo[3.1.1]hept-2-ene

InChI

InChI=1S/C11H18/c1-7-5-9-6-10(8(7)2)11(9,3)4/h9-10H,5-6H2,1-4H3

InChI Key

XTWQWXADGVBZDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2CC(C1)C2(C)C)C

Origin of Product

United States

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